4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol 4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC9410410
InChI: InChI=1S/C11H13N3S/c1-3-9-6-4-5-7-10(9)14-8(2)12-13-11(14)15/h4-7H,3H2,1-2H3,(H,13,15)
SMILES: CCC1=CC=CC=C1N2C(=NNC2=S)C
Molecular Formula: C11H13N3S
Molecular Weight: 219.31 g/mol

4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC9410410

Molecular Formula: C11H13N3S

Molecular Weight: 219.31 g/mol

* For research use only. Not for human or veterinary use.

4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol -

Specification

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
IUPAC Name 4-(2-ethylphenyl)-3-methyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C11H13N3S/c1-3-9-6-4-5-7-10(9)14-8(2)12-13-11(14)15/h4-7H,3H2,1-2H3,(H,13,15)
Standard InChI Key DBEPXHARNHULQP-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1N2C(=NNC2=S)C
Canonical SMILES CCC1=CC=CC=C1N2C(=NNC2=S)C

Introduction

4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a thiol group (-SH) that contributes to its reactivity and potential biological activity. The presence of an ethylphenyl substituent and a methyl group enhances its structural complexity and may influence its interaction with biological systems .

Synthesis Methods

The synthesis of 4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-ethylphenyl hydrazine with an appropriate carbonyl compound, followed by cyclization to form the triazole ring. Subsequent treatment with hydrogen sulfide or thiolating agents introduces the thiol functional group. Alternative methods may involve starting from other triazole precursors or utilizing microwave-assisted synthesis for improved yields and reaction times.

Biological Activity

Research indicates that 4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol exhibits significant biological activity, particularly as an antifungal agent due to its ability to inhibit the growth of certain fungal strains. Compounds containing the triazole ring are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.

Interaction Studies

Interaction studies involving 4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol have focused on its binding affinity with various biological targets. These studies often utilize spectroscopic techniques such as NMR and UV-Vis spectroscopy to elucidate binding interactions with enzymes or receptor sites. Understanding these interactions is crucial for developing effective drugs based on this compound.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4-Ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiolC11H13N3SContains a different phenyl substituent
4-Methyl-4H-1,2,4-triazole-3-thiolC4H6N3SLacks ethyl substitution; simpler structure
4-Amino-5-methylthio-1H-1,2,4-triazoleC5H7N3SContains an amino group instead of ethylphenyl

These compounds exhibit varying biological activities and applications based on their structural differences. The unique ethylphenyl group in 4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol may contribute to its distinctive properties compared to these similar compounds.

Suppliers and Availability

4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is available from suppliers such as UkrOrgSynthesis Ltd., based in Ukraine .

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